Disodium azelate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

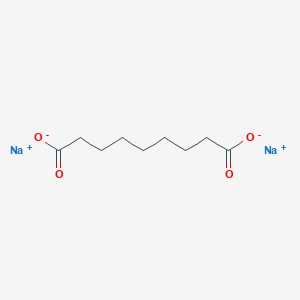

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYNUCAKHMSPCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-99-9 (Parent) | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889659 | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-13-3 | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate for Research

For Researchers, Scientists, and Drug Development Professionals

Disodium azelate, the sodium salt of the dicarboxylic acid azelaic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its primary advantage over its parent acid lies in its significantly enhanced aqueous solubility, which facilitates its incorporation into various formulations. In biological systems, it serves as a precursor to azelaic acid, the active moiety responsible for its therapeutic effects. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[1] The conversion of azelaic acid to its disodium salt form dramatically increases its solubility in water, a key feature for formulation development.[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. For comparative purposes, the properties of its parent compound, azelaic acid, are also included where relevant.

Table 1: General Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | disodium;nonanedioate[3] |

| CAS Number | 17265-13-3[4] |

| Molecular Formula | C₉H₁₄Na₂O₄[1] |

| Molecular Weight | 232.18 g/mol [2] |

| Appearance | White to pale yellow crystalline powder[1] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Conditions |

| Water Solubility | ~180 g/L[5] | Standard Conditions |

| Solubility in Other Solvents | Soluble in ethanol; Slightly soluble in ethyl ether, benzene, DMSO[1] | Standard Conditions |

| LogP (Octanol/Water Partition Coefficient) | -0.78310 (Estimated)[1] | N/A |

| pKa (of parent azelaic acid) | pKa₁ = 4.55, pKa₂ = 5.50[5] | N/A |

Table 3: Other Relevant Physicochemical Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 80.3 Ų[6] |

| Hydrogen Bond Donor Count | 0[6] |

| Hydrogen Bond Acceptor Count | 4[6] |

| Rotatable Bond Count | 6[6] |

| Melting Point | ~106 °C[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the physicochemical properties of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound through the neutralization of azelaic acid.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can aid in dissolution.[2]

-

Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the azelaic acid solution while stirring continuously and monitoring the pH.[2]

-

pH Adjustment: Continue the addition of the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5. This indicates the complete neutralization of both carboxylic acid groups.[2]

-

Isolation: Concentrate the resulting aqueous solution of this compound by removing the water under reduced pressure using a rotary evaporator.[2]

-

Crystallization and Drying: Allow the concentrated solution to cool to induce crystallization. The resulting crystals can be collected by filtration and dried in a vacuum oven.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Deionized water

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. This creates a slurry.

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.[8]

-

Filtration: Carefully draw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[8]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.[8]

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

Protocol 3: Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

This compound, finely powdered

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[9]

-

Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.[11]

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate determination.[11]

-

Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample has completely melted. This range is the melting point.[11] For a pure substance, this range should be narrow.[9]

Protocol 4: pKa Determination of Parent Azelaic Acid (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of azelaic acid.

Materials:

-

Azelaic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of azelaic acid in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the buret containing the standardized NaOH solution above the beaker.

-

Titration: With continuous stirring, add small, precise volumes of the NaOH solution to the azelaic acid solution.[13]

-

Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration until the pH has passed the expected equivalence points and stabilized at a higher value.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid like azelaic acid, there will be two equivalence points and two corresponding pKa values. The first derivative of the titration curve can be used to accurately locate the equivalence points.[14]

Visualizations

Signaling Pathways

In biological systems, this compound dissociates to yield azelate, which is the active form. Azelaic acid exerts its therapeutic effects through multiple mechanisms, including anti-inflammatory and anti-pigmentary actions.

Caption: Dual signaling pathways of azelaic acid in anti-inflammatory and anti-pigmentary actions.

Experimental Workflow

The development of a topical formulation containing this compound involves a structured workflow from initial concept to final product testing.

Caption: A typical workflow for the development and testing of a this compound topical formulation.

References

- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. edisco.it [edisco.it]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of disodium azelate from its parent compound, azelaic acid. The primary synthesis route is a straightforward acid-base neutralization reaction. This document outlines the fundamental chemical principles, a detailed experimental protocol, and the physicochemical properties of the involved compounds.

Introduction

This compound, the disodium salt of azelaic acid, is a valuable compound in various fields, including pharmaceuticals and cosmetics. Its enhanced aqueous solubility compared to azelaic acid makes it a preferred ingredient in many formulations.[1][2] Azelaic acid itself is a naturally occurring dicarboxylic acid known for its therapeutic properties.[3] The synthesis of this compound is achieved through a neutralization reaction of azelaic acid with a sodium base, most commonly sodium hydroxide.[3][4]

Physicochemical Data

A thorough understanding of the physicochemical properties of both the reactant and the product is crucial for successful synthesis and formulation. The following tables summarize the key properties of azelaic acid and this compound.

Table 1: Physicochemical Properties of Azelaic Acid

| Property | Value | Reference |

| IUPAC Name | Nonanedioic acid | N/A |

| CAS Number | 123-99-9 | [5] |

| Molecular Formula | C₉H₁₆O₄ | [6] |

| Molecular Weight | 188.22 g/mol | [4][6] |

| Appearance | White crystalline powder/flakes | N/A |

| Solubility in Water | 2.1 - 2.4 g/L at 20°C | [4] |

| 8.2 g/L at 50°C | [4] | |

| pKa₁ | 4.55 | [7] |

| pKa₂ | 5.50 | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Disodium nonanedioate | N/A |

| CAS Number | 17265-13-3 | [1][8] |

| Molecular Formula | C₉H₁₄Na₂O₄ | [2] |

| Molecular Weight | 232.18 g/mol | [2][3] |

| Appearance | White to pale yellow powder | [1][3] |

| Solubility in Water | ~180 g/L | [4][9] |

| Actives % | ≥95.0 | [3] |

Synthesis of this compound

The synthesis of this compound is based on the neutralization of the two carboxylic acid groups of azelaic acid with two molar equivalents of sodium hydroxide. The reaction is typically carried out in an aqueous solution.

C₉H₁₆O₄ (Azelaic Acid) + 2 NaOH (Sodium Hydroxide) → C₉H₁₄Na₂O₄ (this compound) + 2 H₂O (Water)

This protocol details the laboratory-scale synthesis of this compound. The reaction is expected to have a high, near-quantitative yield, with the final purity largely dependent on the purity of the starting materials and the solvent.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH), pellets or standardized solution

-

Deionized water

-

Heating mantle with magnetic stirrer

-

pH meter

-

Glassware (beaker, graduated cylinder, etc.)

-

Rotary evaporator (for isolation of the solid product)

Procedure:

-

Dissolution of Azelaic Acid:

-

Weigh a specific amount of azelaic acid (e.g., 18.82 g, 0.1 mol) and transfer it to a beaker.

-

Add deionized water to the beaker. As azelaic acid has low solubility in cold water, gentle heating is required. Heat the mixture to 50–60°C while stirring continuously with a magnetic stirrer until the azelaic acid is completely dissolved.[1][2]

-

-

Preparation of Sodium Hydroxide Solution:

-

Calculate the stoichiometric amount of sodium hydroxide required to neutralize the azelaic acid. For every 1 mole of azelaic acid, 2 moles of sodium hydroxide are needed. For 0.1 mol of azelaic acid, 8.00 g (0.2 mol) of NaOH is required.

-

Carefully weigh the sodium hydroxide pellets and dissolve them in a separate beaker containing deionized water. The dissolution of NaOH is an exothermic process.

-

-

Neutralization Reaction:

-

Slowly add the sodium hydroxide solution to the dissolved azelaic acid solution while continuously stirring.

-

Monitor the pH of the reaction mixture using a calibrated pH meter.

-

Continue to add the NaOH solution incrementally until the pH stabilizes in the range of 7.0-7.5, which indicates the complete neutralization of both carboxylic acid groups.[1]

-

-

Isolation of this compound:

-

Once the neutralization is complete, the resulting aqueous solution contains this compound.

-

To obtain the solid product, the water can be removed using a rotary evaporator under reduced pressure.

-

The resulting solid is this compound, which can be further dried in a vacuum oven.

-

Purification (Optional):

For applications requiring higher purity, the synthesized this compound can be purified by recrystallization. A suitable solvent system would need to be determined, likely involving a mixture of a good solvent (like water) and a poor solvent to induce crystallization upon cooling.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Relationship between azelaic acid and this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 132499-85-5 | Benchchem [benchchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Azelaic Acid | The Formulator Shop [theformulatorshop.com]

- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROCESS AZEPUR99 - Azelaic [azelaic.com]

- 8. This compound | 17265-13-3 [amp.chemicalbook.com]

- 9. Azeco Cosmeceuticals [azelaicacid.cld.bz]

Disodium Azelate: An In-depth Technical Guide on its Mechanism of Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium azelate, the water-soluble salt of azelaic acid, is a multifunctional active ingredient with significant applications in dermatology. Its therapeutic effects in treating conditions such as acne vulgaris, rosacea, and hyperpigmentation stem from a complex interplay of anti-inflammatory, anti-keratinizing, antimicrobial, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the cellular level. It details the signaling pathways modulated by this compound, presents available quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of key mechanisms and workflows to facilitate a deeper understanding for research and development professionals. While much of the existing research has been conducted on azelaic acid, this guide extrapolates these findings to its disodium salt, which delivers the active azelate anion in aqueous formulations.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in grains and produced by the yeast Malassezia furfur, a normal component of the skin flora. Its salt form, this compound, offers enhanced solubility in aqueous solutions, making it a preferred ingredient for various topical formulations.[1] The biological activity of this compound is attributable to the azelate anion, which modulates various processes in keratinocytes and melanocytes. This document will delve into the molecular mechanisms that underpin its efficacy in treating common skin disorders.

Core Mechanisms of Action

This compound exerts its effects on skin cells through four primary mechanisms:

-

Anti-inflammatory Effects: It mitigates inflammatory responses by modulating key signaling pathways.

-

Anti-melanogenic Effects: It inhibits the production of melanin, addressing hyperpigmentation.

-

Anti-keratinizing Effects: It normalizes the process of keratinization, preventing the formation of comedones.

-

Antimicrobial Effects: It exhibits bacteriostatic and bactericidal activity against microorganisms implicated in acne.

The following sections will explore each of these mechanisms in detail.

Anti-inflammatory and Antioxidant Mechanisms

This compound demonstrates significant anti-inflammatory and antioxidant properties, which are crucial for its efficacy in treating inflammatory skin conditions like rosacea and acne.[2][3]

Modulation of Inflammatory Signaling Pathways

Azelaic acid has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] In response to inflammatory stimuli such as ultraviolet (UV) radiation, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] Azelaic acid can inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[4]

Furthermore, azelaic acid activates the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) .[4] PPARγ is a nuclear receptor that plays a role in regulating inflammation. Its activation by azelaic acid can interfere with the NF-κB pathway, contributing to the overall anti-inflammatory effect.[4]

dot

Caption: Anti-inflammatory signaling pathway of this compound.

Scavenging of Reactive Oxygen Species (ROS)

This compound also functions as an antioxidant by scavenging reactive oxygen species (ROS).[3] Neutrophils, which are implicated in the inflammation associated with acne and rosacea, release ROS that cause oxidative tissue damage.[3] Azelaic acid has been shown to inhibit the generation of ROS by neutrophils in a dose-dependent manner.[3] This antioxidant activity helps to reduce inflammation and protect the skin from oxidative stress.[3]

Anti-melanogenic Mechanism

This compound is effective in treating hyperpigmentation disorders due to its inhibitory effect on melanin synthesis.[1]

Competitive Inhibition of Tyrosinase

The primary mechanism of its anti-melanogenic action is the competitive inhibition of tyrosinase , the rate-limiting enzyme in melanogenesis.[1] Azelaic acid competes with the natural substrate of tyrosinase, L-tyrosine, for binding to the active site of the enzyme.[1] This prevents the conversion of L-tyrosine to L-DOPA, the first step in melanin production.[1]

dot

Caption: Competitive inhibition of tyrosinase by this compound.

Effects on Melanocytes

In addition to enzyme inhibition, in vitro studies using the disodium salt of azelaic acid have shown that at higher concentrations (5 x 10⁻² M to 10⁻¹ M), it can cause mitochondrial swelling and damage in both normal and malignant melanocytes.[5] This cytotoxic effect appears to be more pronounced in hyperactive or malignant melanocytes, suggesting a degree of selectivity.[5]

Anti-keratinizing and Comedolytic Mechanism

This compound helps to normalize keratinization, the process of skin cell maturation and shedding.[6][7] In acne, abnormal keratinization leads to the formation of microcomedones, the precursors to acne lesions.[8] Azelaic acid has been shown to have an anti-keratinizing effect by reducing the thickness of the stratum corneum and decreasing the number and size of keratohyalin granules.[6][7] This comedolytic action helps to prevent the formation of new comedones and resolve existing ones.[9]

Antimicrobial Mechanism

This compound possesses antimicrobial activity against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, which are implicated in the pathogenesis of acne.[6] It is believed to inhibit microbial protein synthesis, leading to a reduction in bacterial proliferation within the hair follicles.[6]

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory effects of azelaic acid. It is important to note that data specifically for this compound is limited, and the values presented are for its active form, azelaic acid.

| Parameter | Value | Enzyme Source | Substrate | Notes | Reference(s) |

| Ki (Inhibitor Constant) | 2.73 x 10⁻³ M | Human Epidermis | L-Tyrosine | Demonstrates competitive inhibition. | |

| % Inhibition | Significant (p ≤ 0.001) | B16-F10 Melanoma Cells | Endogenous | - |

Table 1: Quantitative Data on Tyrosinase Inhibition by Azelaic Acid

| Parameter | Concentration | Effect | Cell Type | Reference(s) |

| Mitochondrial Swelling | 5 x 10⁻² M - 10⁻¹ M | Observed in melanoma cells and to a lesser extent in normal melanocytes. | Human Melanoma Cells, Normal Human Melanocytes | [5] |

Table 2: Cytotoxic Effects of this compound on Melanocytes

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the various mechanisms of action of this compound.

Tyrosinase Inhibition Assay

dot

Caption: Experimental workflow for tyrosinase inhibition assay.

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom or human tyrosinase

-

L-DOPA (substrate)

-

This compound

-

Phosphate buffer (e.g., pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the different concentrations of this compound to the respective wells. A control well should contain only the buffer.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) in kinetic mode for a set duration (e.g., 30-60 minutes).

-

The rate of reaction is determined from the slope of the absorbance versus time graph.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Assessment of Anti-inflammatory Effects in Keratinocytes

Objective: To evaluate the effect of this compound on the expression of pro-inflammatory markers in human keratinocytes.

Materials:

-

Normal human epidermal keratinocytes (NHEKs)

-

Keratinocyte growth medium

-

This compound

-

Inflammatory stimulus (e.g., UVB light, lipopolysaccharide)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blotting (e.g., anti-NF-κB p65, anti-phospho-p65)

-

ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)

Procedure:

-

Culture NHEKs to a desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Expose the cells to an inflammatory stimulus.

-

For Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA.

-

Perform qRT-PCR using primers for target genes (e.g., IL1B, IL6, TNF) and a housekeeping gene for normalization.

-

-

For Protein Expression Analysis (Western Blot):

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., NF-κB p65) and a loading control.

-

Incubate with a secondary antibody and visualize the protein bands.

-

-

For Cytokine Secretion Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

-

Comedolytic Assay (Cyanoacrylate Biopsy)

Objective: To assess the comedolytic activity of a topical formulation containing this compound.

Materials:

-

Human volunteers with open comedones

-

Topical formulation with this compound

-

Cyanoacrylate adhesive

-

Microscope slides

-

Microscope

Procedure:

-

A baseline count of microcomedones is performed on a defined area of the skin (e.g., the forehead or back) of the volunteers.

-

A drop of cyanoacrylate adhesive is applied to a microscope slide, which is then pressed onto the skin surface.

-

The slide is gently removed after the adhesive has dried, pulling with it the contents of the follicular openings.

-

The number of microcomedones on the slide is counted under a microscope.

-

Volunteers apply the this compound formulation to the test area daily for a specified period (e.g., 4-12 weeks).

-

The cyanoacrylate biopsy and counting process is repeated at the end of the treatment period.

-

The reduction in the number of microcomedones is calculated to determine the comedolytic effect.

Conclusion

This compound is a versatile active ingredient with a multi-faceted mechanism of action that makes it effective in the treatment of various skin conditions. Its ability to modulate inflammation, inhibit melanin production, normalize keratinization, and reduce microbial growth provides a strong rationale for its use in dermatological formulations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of products containing this beneficial compound. Further research focusing specifically on the disodium salt will help to further elucidate its unique properties and optimize its clinical applications.

References

- 1. Keratinocyte Colony Formation Assay: An In Vitro Assay to Assess the Ability of Keratinocytes to Grow into Colonies [jove.com]

- 2. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PathSpecific™ Human Kallikrein-5 ELISA Kit - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Ultrastructural observations on the effect of azelaic acid on normal human melanocytes and a human melanoma cell line in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Biological Activities of Disodium Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium azelate, the water-soluble salt of azelaic acid, is a multifunctional compound with significant potential in dermatological and cosmetic applications. Its biological activities are primarily attributed to the azelate anion, which exerts a range of effects at the cellular level. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, focusing on its mechanisms of action in tyrosinase inhibition, anti-inflammatory effects, antimicrobial properties, and its impact on keratinocyte proliferation. Detailed experimental protocols and quantitative data, primarily based on studies of azelaic acid, are presented to facilitate further research and development.

Core Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple cellular pathways. As the salt of azelaic acid, it dissociates in aqueous solutions, making the azelate anion available to interact with cellular targets. The primary biological activities observed in vitro include:

-

Tyrosinase Inhibition: Azelaic acid acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This action is attributed to the structural similarity of its carboxyl groups to that of L-tyrosine, allowing it to bind to the enzyme's active site.[1]

-

Anti-Inflammatory Effects: Azelaic acid exhibits anti-inflammatory properties by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] This activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, inhibiting its translocation to the nucleus and subsequently reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

-

Antimicrobial Activity: The azelate anion demonstrates broad-spectrum antimicrobial activity against various cutaneous microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis.[2] Its primary mechanism is the inhibition of microbial protein synthesis.[3]

-

Antiproliferative Effects on Keratinocytes: Azelaic acid has been shown to have a dose- and time-dependent reversible antiproliferative effect on keratinocytes.[4] This is achieved by primarily targeting mitochondria and the rough endoplasmic reticulum, leading to a decrease in DNA, RNA, and protein synthesis.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the available literature, the extensive research on azelaic acid provides a strong proxy for its biological activity. The following tables summarize key quantitative findings from in vitro studies on azelaic acid.

Table 1: Tyrosinase Inhibition Data for Azelaic Acid

| Compound | Enzyme Source | Inhibition Type | K | Reference |

| Azelaic Acid | Human Epidermis | Competitive | 2.73 x 10⁻³ M | [1] |

Note: The Ki value provides a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Antimicrobial Activity of Azelaic Acid (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC Range (mol/L) | Reference |

| Various cutaneous bacteria | 0.03 - 0.25 |

Table 3: Antiproliferative Effect of Azelaic Acid on Keratinocytes

| Cell Type | Parameter | IC | Reference |

| Neonatal NMRI mouse keratinocytes | DNA Synthesis Inhibition | 20 mM | [4] |

IC50 is the concentration of a substance that results in a 50% inhibition of a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Inhibition of Melanogenesis by this compound.

Caption: Anti-inflammatory Signaling of this compound.

Experimental Workflows

Caption: Workflow for Tyrosinase Inhibition Assay.

Caption: Workflow for MIC Determination.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for assessing the biological activities of azelaic acid and can be applied to this compound.

Tyrosinase Inhibition Assay (In Vitro, Mushroom Tyrosinase)

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.

-

Prepare a stock solution of kojic acid in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add phosphate buffer, tyrosinase solution, and this compound solution at various concentrations.

-

Control Wells (No Inhibitor): Add phosphate buffer and tyrosinase solution.

-

Blank Wells (No Enzyme): Add phosphate buffer and this compound solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475-492 nm at regular time intervals using a microplate reader.

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A

control- Asample) / Acontrol] x 100 where Acontrolis the absorbance of the control reaction and Asampleis the absorbance of the reaction with the inhibitor. -

Determine the IC

50value by plotting the percentage of inhibition against the inhibitor concentration.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of this compound against relevant cutaneous microorganisms.

Materials:

-

This compound

-

Bacterial strains (e.g., P. acnes, S. epidermidis)

-

Appropriate broth medium (e.g., Brain Heart Infusion broth)

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Culture the test microorganism and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of a this compound stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmospheric conditions) for the test microorganism.

-

Assessment: After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader to assess microbial growth.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Keratinocyte Proliferation Assay (BrdU Assay)

Objective: To assess the antiproliferative effect of this compound on keratinocytes.

Materials:

-

Keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU detection antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period to allow incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to fix the cells and denature the DNA.

-

Antibody Incubation: Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

-

Substrate Reaction: Add TMB substrate and incubate until color develops. Add a stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: A decrease in absorbance compared to the untreated control indicates an antiproliferative effect. Calculate the IC

50value from the dose-response curve.

Conclusion

This compound demonstrates a range of in vitro biological activities that underscore its potential as a valuable ingredient in therapeutic and cosmetic formulations. Its well-documented effects as a tyrosinase inhibitor, an anti-inflammatory agent, an antimicrobial compound, and a modulator of keratinocyte proliferation provide a strong scientific basis for its use in addressing various skin conditions. While direct quantitative data for this compound remains an area for further investigation, the extensive research on azelaic acid offers a robust framework for its continued development and application. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and quantify the efficacy of this compound in various in vitro models.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Disodium Azelate

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. This compound (CAS No. 17265-13-3), the salt of azelaic acid, is a compound of significant interest in pharmaceutical and cosmetic formulations.[1] Its primary advantage over its parent acid lies in its substantially increased aqueous solubility, which is a critical factor for formulation development and bioavailability.[1][2]

Azelaic acid itself is a naturally occurring dicarboxylic acid.[3] However, its poor solubility in water (approximately 2.1 g/L at 20°C) presents considerable challenges for its incorporation into aqueous-based formulations.[4][5][6] The conversion to its disodium salt form dramatically enhances water solubility, making it a more versatile ingredient.[2][7]

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following tables summarize the available quantitative and qualitative solubility data for this compound and its parent compound, azelaic acid, for comparative purposes.

Table 1: Solubility of this compound

| Solvent | Solubility Value | Conditions | Source(s) |

| Water | ~180 g/L | Standard | [1][2][4] |

| Ethanol | Soluble | Standard | [2] |

| Ethyl Ether | Slightly Soluble | Standard | [2] |

| Benzene | Slightly Soluble | Standard | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Standard | [2] |

Table 2: Solubility of Azelaic Acid (for comparison)

| Solvent | Solubility Value | Conditions | Source(s) |

| Water | 2.1 g/L | 20°C | [4][6] |

| Water | 22 g/L | 50°C | [6] |

| Water (as 0.24% w/w solution) | ~2.4 g/L | Not Specified | [8][9] |

| Phosphate-Buffered Saline (PBS) | ~0.1 mg/mL | pH 7.2 | [3] |

| Ethanol | ~10 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [3] |

| Dimethyl Formamide (DMF) | ~10 mg/mL | Not Specified | [3] |

| Ethoxydiglycol | >250 g/L | Not Specified | [4] |

| Glycols (e.g., Propylene Glycol) | Soluble | Not Specified | [10][11] |

| Cosmetic Oils | Little to no solubility | Not Specified | [8][9] |

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific research. This section outlines protocols for the synthesis of this compound and a general procedure for solubility determination.

Protocol for In-Situ Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound through the neutralization of azelaic acid. This method is frequently employed to generate the soluble salt form directly within a formulation or as a precursor for creating a stock solution.[1][2][7]

Objective: To prepare an aqueous solution of this compound from azelaic acid and sodium hydroxide.

Materials:

-

Azelaic acid (MW: 188.22 g/mol )

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Heating mantle or water bath with magnetic stirrer

-

pH meter

-

Glass beaker and volumetric flask

Procedure:

-

Dissolution of Azelaic Acid: Weigh a desired amount of azelaic acid and place it in a beaker. Add a sufficient volume of deionized water. The mixture will form a slurry.[7] For example, to prepare 100 mL of a 1 M solution, use 18.82 g of azelaic acid in approximately 70 mL of water.[7]

-

Heating: Gently heat the slurry to between 50–60°C while stirring continuously to facilitate the dissolution of the acid.[1][2]

-

Neutralization: Prepare a standardized aqueous solution of sodium hydroxide (e.g., 10 M). Incrementally and carefully add the NaOH solution to the heated azelaic acid slurry.

-

pH Monitoring: Continuously monitor the pH of the mixture using a calibrated pH meter. Azelaic acid is a diprotic acid with pKa₁ = 4.55 and pKa₂ = 5.50.[4]

-

Endpoint Determination: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes in the range of 7.0 to 7.5.[1][2] This indicates the complete neutralization of both carboxylic acid groups to form this compound.

-

Final Volume Adjustment: After cooling to room temperature, quantitatively transfer the solution to a volumetric flask. Use small amounts of deionized water to rinse the beaker and add the rinsings to the flask. Adjust to the final desired volume with deionized water.[7]

General Protocol for Solubility Determination (Shake-Flask Method)

This section describes a generalized experimental workflow for determining the solubility of a compound like this compound in a given solvent, based on the common shake-flask method.

Objective: To determine the saturation solubility of a solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, Gravimetric analysis equipment)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a specific temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid from the liquid phase, centrifuge the vial at high speed.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at the specified temperature.

pH-Dependent Equilibrium

The solubility of azelaic acid is highly dependent on pH. As a diprotic acid, it exists in equilibrium with its conjugate bases, the monosodium and disodium salts. At low pH, the un-ionized azelaic acid form predominates, which has low water solubility. As the pH increases through the addition of a base like NaOH, the carboxylic acid groups are deprotonated, forming the significantly more water-soluble azelate salts.[4] This relationship is crucial for formulating products across a range of pH values.

References

- 1. This compound | 132499-85-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Azeco Cosmeceuticals [azelaicacid.cld.bz]

- 5. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 6. PROCESS AZEPUR99 - Azelaic [azelaic.com]

- 7. benchchem.com [benchchem.com]

- 8. US5925679A - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]

- 9. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]

- 10. Frequently Asked Questions - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]

- 11. EP0831768A1 - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]

The Interplay of Acidity and Solubility: A Technical Guide to Disodium Azelate and Azelaic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical relationship between azelaic acid and its dibasic salt, disodium azelate, in aqueous solutions. Understanding this relationship is paramount for the effective formulation and application of these compounds in dermatological and pharmaceutical contexts. This document details the physicochemical properties, equilibrium dynamics, and relevant experimental protocols, supported by quantitative data and visual representations to facilitate comprehension and application in research and development.

Physicochemical Properties and Aqueous Equilibrium

Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid with the molecular formula C₉H₁₆O₄.[1][2] Its utility in various formulations is often limited by its low water solubility.[3] The conversion of azelaic acid to its disodium salt, this compound (C₉H₁₄Na₂O₄), significantly enhances its aqueous solubility, making it a more versatile ingredient for a range of applications.[4]

In solution, azelaic acid and this compound exist in a pH-dependent equilibrium. Azelaic acid, being a dicarboxylic acid, undergoes a two-step dissociation process, donating its two protons to form the monosodium and this compound salts. The equilibrium between these species is governed by the acid dissociation constants (pKa) of azelaic acid.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (pKa₁) HA⁻ ⇌ H⁺ + A²⁻ (pKa₂)

Where:

-

H₂A represents azelaic acid.

-

HA⁻ represents the monoanion (monosodium azelate).

-

A²⁻ represents the dianion (this compound).

The pKa values for azelaic acid are approximately pKa₁ = 4.55 and pKa₂ = 5.50 .[5] This indicates that the two carboxylic acid groups have slightly different acidities.

The following diagram illustrates the acid-base equilibrium of azelaic acid in solution.

Species Distribution as a Function of pH

The Henderson-Hasselbalch equation can be used to determine the relative concentrations of the different ionic species of azelaic acid at a given pH. The distribution of azelaic acid (H₂A), monosodium azelate (HA⁻), and this compound (A²⁻) is critically dependent on the pH of the solution.

| pH | Azelaic Acid (H₂A) (%) | Monosodium Azelate (HA⁻) (%) | This compound (A²⁻) (%) |

| 2.0 | 99.72 | 0.28 | <0.01 |

| 3.0 | 97.26 | 2.73 | 0.01 |

| 4.0 | 78.43 | 21.26 | 0.31 |

| 4.55 (pKa₁) | 49.68 | 49.68 | 0.64 |

| 5.0 | 21.30 | 59.80 | 18.90 |

| 5.50 (pKa₂) | 6.44 | 49.80 | 43.76 |

| 6.0 | 1.89 | 36.94 | 61.17 |

| 7.0 | 0.06 | 3.52 | 96.42 |

| 8.0 | <0.01 | 0.35 | 99.65 |

Table 1: Calculated species distribution of azelaic acid at different pH values.

As illustrated in Table 1, at a low pH, the undissociated azelaic acid is the predominant species. As the pH increases towards pKa₁, the concentration of the monosodium form rises. Around the isoelectric point (the pH at which the net charge is zero), the monosodium form is at its maximum concentration. As the pH surpasses pKa₂, the fully dissociated this compound becomes the dominant species.

Solubility Profile

The solubility of azelaic acid and its salts is a crucial factor in formulation development.

| Compound | Solvent | Solubility | Temperature (°C) |

| Azelaic Acid | Water | 2.1 g/L | 20 |

| Azelaic Acid | Ethanol | Soluble | - |

| Azelaic Acid | Propanediol | 10-15% (w/v) solutions are common | - |

| Azelaic Acid | Ethoxydiglycol | >250 g/L | - |

| This compound | Water | ~180 g/L | - |

Table 2: Solubility of Azelaic Acid and this compound in various solvents.[3][4]

The significantly higher water solubility of this compound makes it a preferred choice for aqueous-based formulations where higher concentrations of the active moiety are required.

Experimental Protocols

Preparation of this compound from Azelaic Acid

This protocol details the in-situ preparation of a this compound solution from azelaic acid and sodium hydroxide.

Materials:

-

Azelaic Acid

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Weighing Azelaic Acid: Accurately weigh the desired amount of azelaic acid.

-

Slurry Formation: Add the weighed azelaic acid to a beaker containing a portion of the final volume of deionized water to form a slurry.

-

NaOH Solution Preparation: Prepare a standardized solution of sodium hydroxide of known concentration.

-

Titration: Slowly add the sodium hydroxide solution to the azelaic acid slurry while continuously stirring.

-

pH Monitoring: Monitor the pH of the solution using a calibrated pH meter.

-

Endpoint: Continue the addition of NaOH until the pH of the solution stabilizes in the desired range (typically pH 7.0-8.0 for complete conversion to this compound).

-

Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add deionized water to the mark to achieve the final desired concentration.

-

Filtration: For sterile applications, the final solution can be passed through a 0.22 µm filter.

Determination of pKa Values of Azelaic Acid by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the acid dissociation constants of a dicarboxylic acid like azelaic acid.

Materials:

-

Azelaic Acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of azelaic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution.

-

Titration Setup: Place the beaker containing the azelaic acid solution on a magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized NaOH solution.

-

Initial pH: Record the initial pH of the azelaic acid solution.

-

Titration: Add the NaOH solution in small, known increments. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain a titration curve.

-

The curve will exhibit two inflection points, corresponding to the two equivalence points.

-

The pH at the half-equivalence points (halfway to each inflection point) corresponds to the pKa values. Specifically, the pH at the first half-equivalence point is approximately pKa₁, and the pH at the midpoint between the first and second equivalence points is approximately pKa₂.

-

Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.

-

Biological Relevance and Signaling Pathways

Azelaic acid exerts its biological effects through various mechanisms, and its activity is dependent on its ability to penetrate the skin and interact with cellular targets. The pH of the formulation influences the balance between the more lipophilic (and potentially more permeable) acid form and the more water-soluble salt forms.

One of the key mechanisms of action of azelaic acid is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[4][6] This makes it effective in treating hyperpigmentation disorders.

Furthermore, azelaic acid has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[7][8] It has also been shown to modulate the PI3K/AKT signaling pathway, which is involved in cell proliferation and angiogenesis.[9][10] These multifaceted mechanisms contribute to its efficacy in treating acne and rosacea.

Conclusion

The relationship between this compound and azelaic acid in solution is a dynamic equilibrium dictated by pH. The enhanced solubility of this compound provides a significant formulation advantage, allowing for the delivery of higher concentrations of the active azelate moiety in aqueous-based systems. A thorough understanding of the pKa values and the resulting species distribution at different pH levels is essential for optimizing formulation stability, bioavailability, and ultimately, therapeutic efficacy. The experimental protocols provided herein offer a framework for the preparation and characterization of these compounds in a research and development setting. The elucidation of the biochemical pathways affected by azelaic acid further underscores its importance as a versatile active ingredient in dermatology.

References

- 1. Azelaic acid - Wikipedia [en.wikipedia.org]

- 2. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]

- 4. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 5. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Disodium Azelate: A Competitive Inhibitor of Tyrosinase - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines are prevalent dermatological conditions characterized by the excessive production and deposition of melanin. A key strategy in the management of these conditions is the inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established competitive inhibitor of tyrosinase. This technical guide focuses on disodium azelate, the salt of azelaic acid, which offers enhanced aqueous solubility, a significant advantage for formulation in topical preparations. This document provides a comprehensive overview of the mechanism of action of this compound as a tyrosinase inhibitor, presents quantitative data on its inhibitory activity, details experimental protocols for its synthesis and enzymatic evaluation, and includes visualizations of key pathways and experimental workflows.

Introduction to Melanogenesis and the Role of Tyrosinase

Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. Tyrosinase, a copper-containing enzyme, plays a pivotal role in initiating and regulating this pathway. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. These initial steps are critical and rate-limiting for the entire melanin synthesis cascade.[1][2] The dysregulation of tyrosinase activity can lead to an overproduction of melanin, resulting in various hyperpigmentation disorders.[1] Therefore, the inhibition of tyrosinase is a primary therapeutic target for the development of depigmenting agents.[1][3][4]

This compound and its Mechanism of Action

This compound is the disodium salt of azelaic acid. In aqueous solutions, it dissociates to provide the azelate anion, which is the active moiety responsible for its biological effects. The primary mechanism by which azelaic acid, and consequently this compound, exerts its depigmenting effect is through the competitive inhibition of tyrosinase .[1][5][6]

As a competitive inhibitor, the azelate anion structurally mimics the substrate of tyrosinase, L-tyrosine. It binds to the active site of the enzyme, thereby preventing the binding of L-tyrosine and hindering the subsequent catalytic reactions that lead to melanin production.[5][7] Specifically, it is proposed that a single carboxylate group of the azelate molecule competes for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme.[5] This mode of action is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Signaling Pathway: Melanin Synthesis and Inhibition by this compound

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific IC50 values for this compound are not extensively reported, the inhibitory activity is attributed to the azelate anion. Therefore, data for azelaic acid serves as a reliable proxy for the activity of this compound in solution. It is important to note that reported IC50 values for azelaic acid can vary due to differing experimental conditions, such as the source of tyrosinase (e.g., mushroom vs. human) and assay parameters.[3][8]

| Parameter | Value | Compound | Enzyme Source | Substrate | Notes |

| Ki | 2.73 x 10⁻³ M | Azelaic Acid | Not Specified | L-Tyrosine | Indicates the dissociation constant of the enzyme-inhibitor complex. A lower Ki signifies a higher binding affinity.[5] |

| IC50 | Not consistently reported | Azelaic Acid | Mushroom/Human | L-DOPA / L-Tyrosine | The concentration of inhibitor required to reduce enzyme activity by 50%. Values are highly dependent on assay conditions.[8] |

Experimental Protocols

Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from azelaic acid via neutralization.

Objective: To prepare this compound from azelaic acid.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer with stir bar

-

Heating mantle

-

pH meter

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution of Azelaic Acid: In a beaker, dissolve a known amount of azelaic acid in deionized water. Gentle heating to approximately 50-60°C can aid in dissolution.

-

Preparation of NaOH Solution: Prepare a standardized aqueous solution of sodium hydroxide.

-

Neutralization: While continuously stirring the azelaic acid solution, slowly add the sodium hydroxide solution dropwise. Monitor the pH of the mixture using a calibrated pH meter.

-

pH Adjustment: Continue the addition of the NaOH solution until the pH of the reaction mixture stabilizes between 7.0 and 7.5. This indicates the complete formation of the disodium salt.

-

Isolation of this compound:

-

Concentrate the resulting solution using a rotary evaporator to remove the excess water.

-

Transfer the concentrated solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature or under reduced pressure.

-

Collect the resulting white to pale yellow crystalline powder of this compound.

-

In Vitro Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is a widely used method to screen for tyrosinase inhibitors. It measures the inhibition of the oxidation of L-DOPA to dopachrome, which exhibits a strong absorbance at approximately 475-490 nm.

Objective: To determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in phosphate buffer to obtain a range of test concentrations.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add a specific volume of the tyrosinase enzyme solution.

-

Add the corresponding concentrations of the test inhibitor (this compound), positive control (kojic acid), or buffer (for the enzyme control).

-

Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance of each well at 475 nm (or 490 nm) using a microplate reader in kinetic mode.

-

Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction velocity in the absence of the inhibitor and V_inhibitor is the reaction velocity in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations of Key Concepts and Workflows

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, where the inhibitor (I) competes with the substrate (S) for the active site of the enzyme (E).

Caption: Diagram of competitive enzyme inhibition.

Experimental Workflow for Tyrosinase Inhibitor Screening

This flowchart outlines a typical workflow for the discovery and characterization of novel tyrosinase inhibitors.

Caption: A typical workflow for screening tyrosinase inhibitors.

Conclusion

This compound, as the salt of the well-established tyrosinase inhibitor azelaic acid, holds significant promise as a depigmenting agent. Its primary mechanism of action is the competitive inhibition of tyrosinase, a critical enzyme in melanogenesis. While direct and standardized quantitative data for this compound's IC50 is limited, the extensive research on azelaic acid provides a strong foundation for its development. The enhanced aqueous solubility of this compound presents a key advantage for its incorporation into various topical formulations for the treatment of hyperpigmentation disorders. The detailed protocols and conceptual frameworks provided in this guide offer a valuable resource for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencerepository.org [sciencerepository.org]

- 4. researchgate.net [researchgate.net]

- 5. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of combination of taurine and azelaic acid on antimelanogenesis in murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Properties of Disodium Azelate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium azelate, the disodium salt of azelaic acid, is utilized in dermatological formulations to enhance aqueous solubility. The active moiety, azelaic acid, exhibits a compelling profile of anti-inflammatory properties, positioning it as a significant agent in the management of various inflammatory skin conditions. This technical guide delineates the in vitro anti-inflammatory mechanisms of azelaic acid, the active component of this compound. It provides a comprehensive overview of its effects on key inflammatory pathways, including the inhibition of reactive oxygen species (ROS), modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and the subsequent reduction in pro-inflammatory cytokine production. This document presents quantitative data from in vitro studies, details of experimental protocols, and visual representations of the molecular pathways and experimental workflows to support further research and development.

Core Anti-inflammatory Mechanisms of Action

Azelaic acid, the active component of this compound, exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level. These mechanisms collectively contribute to the resolution of inflammation.

2.1 Inhibition of Reactive Oxygen Species (ROS)

Azelaic acid is a potent scavenger of ROS and inhibits their production by neutrophils.[1][2] This antioxidant activity is crucial in mitigating oxidative tissue damage at inflammatory sites.[2] Studies have demonstrated a dose-dependent inhibition of ROS generation in neutrophils, with a marked decrease in superoxide anions (O₂⁻) and hydroxyl radicals (OH·).[1][3] This effect is attributed to the inhibition of NADPH oxidase activity on the neutrophil surface membrane.[3]

2.2 Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Azelaic acid has been shown to interfere with this pathway.[1] It impairs the translocation of the NF-κB p65 subunit to the nucleus, a critical step for its activation.[1][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]

2.3 Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. Azelaic acid has been observed to inhibit the phosphorylation of p38 MAPK.[1][4] The activation of p38 MAPK is involved in the production of inflammatory mediators, and its inhibition by azelaic acid contributes to its overall anti-inflammatory effect.[1]

2.4 Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Azelaic acid can activate PPARγ, a nuclear receptor with significant anti-inflammatory functions.[1][4] Activation of PPARγ can inhibit the transactivation of NF-κB, further contributing to the suppression of pro-inflammatory cytokine production.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of azelaic acid.

Table 1: Inhibition of Reactive Oxygen Species (ROS) Generation in Neutrophils by Azelaic Acid [3]

| Azelaic Acid Concentration (µg/mL) | O₂⁻ Levels (nmol/min/1x10⁶ cells) | H₂O₂ Levels (nmol/min/1x10⁶ cells) | OH· Levels (counts/min/1x10⁶ cells) |

| 0 (Control) | 8.5 ± 0.7 | 4.2 ± 0.5 | 12,500 ± 1,500 |

| 10 | 6.2 ± 0.6 | 3.8 ± 0.4 | 9,800 ± 1,200 |

| 50 | 4.1 ± 0.5 | 3.1 ± 0.3 | 6,500 ± 900 |

| 100 | 2.5 ± 0.3 | 2.5 ± 0.3 | 4,200 ± 600 |

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Azelaic Acid [5]

| Enzyme | IC₅₀ (µM) |

| COX-1 | 11.62 ± 0.29 |

| COX-2 | 2.21 ± 0.06 |

Table 3: Effect of Azelaic Acid on Pro-inflammatory Cytokine Expression in UVB-irradiated Human Keratinocytes [4]